molecular formula C23H23N3O4S B3012310 Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173053-60-5

Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3012310
CAS No.: 1173053-60-5
M. Wt: 437.51
InChI Key: GORYPKIFOGLVHC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.

    Incorporation of the Benzo[d][1,3]dioxole Moiety: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperidine-thiadiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield benzoic acid derivatives, while reduction of the thiadiazole ring can produce piperidine-thiadiazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems in various chemical reactions.

Biology

Biologically, Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anticancer properties are of particular interest, with studies focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its complex structure and biological activity make it a valuable lead compound for further development.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, its anticancer activity may be due to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole moieties, such as safrole and piperonyl butoxide, are known for their biological activities.

    Thiadiazole Derivatives: Other thiadiazole-containing compounds, like 2-amino-1,3,4-thiadiazole, exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Piperidine Derivatives: Piperidine-based compounds, such as piperine and risperidone, are widely used in pharmaceuticals for their diverse therapeutic effects.

Uniqueness

What sets Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone apart is its unique combination of these three functional groups, which may confer synergistic effects and enhance its biological activity. This compound’s structural complexity and potential for multiple modes of action make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-28-18-5-2-15(3-6-18)12-21-24-25-22(31-21)16-8-10-26(11-9-16)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,16H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYPKIFOGLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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